molecular formula C16H20N6O5 B2577892 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476294-20-9

8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2577892
CAS No.: 476294-20-9
M. Wt: 376.373
InChI Key: XMRQMWQPPUMREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This purine-2,6-dione derivative features a hydrazinyl substituent at position 8 and a 2-hydroxy-3-(4-methoxyphenoxy)propyl chain at position 7, with a methyl group at position 3 . The hydrazinyl group enhances reactivity toward carbonyl compounds, enabling the formation of hydrazone derivatives, which are valuable in medicinal chemistry for targeted drug delivery or prodrug strategies . The 4-methoxyphenoxy moiety contributes to lipophilicity, while the hydroxypropyl chain may improve aqueous solubility compared to purely aromatic substituents.

Properties

CAS No.

476294-20-9

Molecular Formula

C16H20N6O5

Molecular Weight

376.373

IUPAC Name

8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C16H20N6O5/c1-21-13-12(14(24)19-16(21)25)22(15(18-13)20-17)7-9(23)8-27-11-5-3-10(26-2)4-6-11/h3-6,9,23H,7-8,17H2,1-2H3,(H,18,20)(H,19,24,25)

InChI Key

XMRQMWQPPUMREA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O

solubility

not available

Origin of Product

United States

Biological Activity

8-Hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound's unique structure, featuring a hydrazinyl group and various substituents, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N6O5C_{16}H_{20}N_{6}O_{5} with a molecular weight of 376.37 g/mol. The IUPAC name provides insight into its complex structure, which includes multiple functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC16H20N6O5
Molecular Weight376.37 g/mol
IUPAC Name8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
InChI KeyXMRQMWQPPUMREA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may function through the following mechanisms:

  • Enzyme Inhibition : The hydrazinyl group can facilitate binding to active or allosteric sites on enzymes, inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Research indicates that 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
  • Antimicrobial Properties : Some studies indicate that it may possess antimicrobial effects against certain bacterial strains.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound:

  • In Vitro Studies : A study conducted on cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM, indicating potent anticancer properties .
  • Neuroprotection : In a model of oxidative stress-induced neuronal damage, treatment with 8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective mechanism against neurodegeneration .
  • Antimicrobial Activity : The compound was tested against various bacterial strains and exhibited significant inhibitory effects at concentrations ranging from 5 to 20 µg/mL .

Comparison with Similar Compounds

Substituent Variations at Position 7 and 8

The table below highlights key structural differences and their implications:

Compound Name Position 7 Substituent Position 8 Substituent Key Properties/Reactivity
Target Compound 2-Hydroxy-3-(4-methoxyphenoxy)propyl Hydrazinyl Reactive hydrazinyl group; moderate lipophilicity due to methoxyphenoxy and hydroxy groups
7-Benzyl-1,3-dimethyl-8-phenyl-3,7-dihydro-1H-purine-2,6-dione (Compound 15) Benzyl Phenyl Higher lipophilicity (benzyl and phenyl); mp 164°C; aromatic proton signals at 7.02–7.56 ppm
8-Biphenyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Compound 19) Biphenyl High mp (333°C) due to planar biphenyl; reduced solubility in polar solvents
8-(Hexylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethylpurine-2,6-dione Same as target compound Hexylamino Increased lipophilicity (hexyl chain); potential for enhanced membrane permeability
8-[(2E)-2-(4-Ethoxybenzylidene)hydrazino]-7-ethyl-1,3-dimethylpurine-2,6-dione Ethyl 4-Ethoxybenzylidene hydrazine Ethyl group reduces steric hindrance; ethoxy group alters electronic properties vs. methoxy

Reactivity and Functionalization

  • Hydrazinyl Group (Target Compound) : Reacts with carbonyl-containing compounds to form hydrazones, enabling conjugation or prodrug activation .
  • Biphenyl and Styryl Groups (Compounds 19–20) : These aromatic extensions enhance π-π stacking interactions but limit solubility.
  • Hexylamino Group (Compound 6) : The alkyl chain may improve bioavailability but could reduce metabolic stability.

Physical and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs with hydroxy groups (e.g., compound 15: 164°C) typically have lower mp than highly aromatic derivatives (e.g., compound 19: 333°C) .
  • NMR Signatures :
    • Target Compound: Expected signals include a methoxy singlet (~3.8 ppm), hydroxy protons (~5–6 ppm), and hydrazinyl NH (~8–10 ppm) .
    • Compound 15: Aromatic protons at 7.02–7.56 ppm and benzyl CH2 at 5.62 ppm .

Pharmacological Implications

  • The hydrazinyl group in the target compound offers a reactive handle for bioconjugation, contrasting with the inert phenyl or biphenyl groups in analogs .

Q & A

Q. How does the compound’s structure influence its biological activity, particularly in enzyme inhibition?

  • Methodological Answer : The hydrazinyl group at position 8 enhances nucleophilic interactions with enzyme active sites (e.g., immunoproteasome subunits β1i/β5i), while the 4-methoxyphenoxypropyl moiety improves lipid membrane permeability. Computational docking studies (AutoDock Vina) and mutational analysis of target enzymes (e.g., viral polymerases) are critical for validating binding modes .

Q. What analytical methods confirm the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions (e.g., hydrazinyl proton at δ 8.5–9.0 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₉H₂₃N₅O₅, calc. 409.17 g/mol). Purity ≥95% is ensured via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can contradictory data on the compound’s antiviral efficacy across studies be resolved?

  • Methodological Answer : Variability in IC₅₀ values (e.g., 0.5–5 μM for hepatitis C virus) may stem from differences in cell lines (Huh7 vs. HepG2) or assay protocols (viral load quantification methods). Standardizing cell viability assays (MTT vs. ATP-based) and normalizing to positive controls (e.g., sofosbuvir) reduces discrepancies. Meta-analysis of dose-response curves across studies is recommended .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the 4-methoxyphenoxy ring reduces oxidative metabolism by CYP450 enzymes. Prodrug approaches (e.g., esterification of the hydroxypropyl group) enhance oral bioavailability. In vitro microsomal stability assays (human liver microsomes + NADPH) guide iterative structural modifications .

Q. How does the compound’s in vitro activity translate to in vivo models, and what pharmacokinetic challenges arise?

  • Methodological Answer : While in vitro studies show potent β5i inhibition (IC₅₀ = 0.13 μM), poor aqueous solubility (<10 μg/mL) limits in vivo bioavailability. Nanoformulation (e.g., PEGylated liposomes) or co-administration with solubility enhancers (e.g., cyclodextrins) improves plasma half-life in rodent models. LC-MS/MS quantifies plasma/tissue concentrations .

Data Contradiction Analysis

Q. Why do some studies report cytotoxicity (CC₅₀ > 100 μM) while others note off-target effects at lower concentrations?

  • Methodological Answer : Discrepancies arise from assay endpoints (e.g., apoptosis vs. necrosis markers) and exposure duration (acute vs. chronic). Transcriptomic profiling (RNA-seq) identifies off-target pathways (e.g., MAPK signaling) in sensitive cell types. Harmonizing cytotoxicity assays (e.g., Annexin V/PI staining) across labs is critical .

Research Findings Table

Biological TargetAssay TypeKey FindingReference
Immunoproteasome β5iEnzymatic inhibition (Fluorogenic substrate)IC₅₀ = 0.13 ± 0.01 μM
Hepatitis C Virus (HCV)Replicon assay (Luciferase reporter)EC₅₀ = 2.1 μM; SI = 15
CYP3A4 InhibitionMicrosomal assay (LC-MS)Moderate inhibition (Ki = 8.5 μM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.